Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate, commonly known as CPPO (CAS 30431-54-0), is a high-efficiency aryl oxalate ester. It is a principal active ingredient in peroxyoxalate chemiluminescence (POCL) systems, which generate light through a chemical reaction rather than heat. In these systems, CPPO reacts with an oxidizer, typically hydrogen peroxide, to form a high-energy 1,2-dioxetanedione intermediate. This intermediate then transfers energy to a fluorescent dye, causing it to emit light. This mechanism is the basis for modern glow sticks and various sensitive analytical detection methods. The specific structure of CPPO, particularly the carbopentoxy ester group, is a critical determinant of its performance characteristics within these applications.
While compounds like bis(2,4,6-trichlorophenyl) oxalate (TCPO) or bis(2,4-dinitrophenyl) oxalate (DNPO) belong to the same functional class, they are not direct substitutes for CPPO. The specific substituents on the phenyl rings—both the chlorine atoms and, crucially, the carbopentoxy ester group—govern the compound's reaction kinetics, quantum yield, and solubility. Altering the ester chain length (e.g., from pentoxy in CPPO to butoxy) or the ring substitution pattern (e.g., TCPO's 2,4,6-trichloro arrangement) directly impacts the rate-limiting step of the chemiluminescence reaction. This makes seemingly minor structural changes result in significant, application-critical differences in light intensity, duration, and formulation compatibility, rendering these materials non-interchangeable for optimized systems.
The carbopentoxy group in CPPO enhances its solubility in organic solvents commonly used for chemiluminescent formulations, such as phthalates and esters. While direct solubility data for CPPO is not readily available in comparative studies, research on analogous aryl oxalates demonstrates that modifying the alkoxy moiety is a key strategy for improving solubility in solvents like acetone, acetonitrile, and ethyl acetate. For example, adding ethylene glycol units to the alkoxy chain of a nitrophenyl oxalate ester increased its acetone solubility to 767 mM and acetonitrile solubility to 1010 mM, significantly higher than the parent compounds. This principle suggests that the longer, more lipophilic pentoxy group of CPPO provides a solubility advantage over shorter-chain or less-substituted analogs like TCPO, which is critical for preparing stable, high-concentration stock solutions.
| Evidence Dimension | Solubility in Organic Solvents |
| Target Compound Data | The carbopentoxy group is expected to increase solubility in nonpolar organic solvents compared to analogs with shorter alkyl chains or no ester group. |
| Comparator Or Baseline | Aryl oxalates with modified alkoxy groups show dramatically enhanced solubility (e.g., >700 mM in acetone) compared to simpler parent structures. |
| Quantified Difference | Not directly quantified for CPPO vs. TCPO, but structural analogs show order-of-magnitude improvements with ester/ether chain modifications. |
| Conditions | Standard formulation solvents such as acetone, acetonitrile, ethyl acetate, and dialkyl phthalates. |
Higher solubility allows for the creation of more concentrated, stable, and versatile stock solutions, simplifying formulation and improving shelf-life for analytical kits and lighting devices.
The rate of light emission in peroxyoxalate systems is controlled by the nucleophilic substitution of a phenol group by hydrogen peroxide, a reaction analogous to ester hydrolysis. The efficiency and rate are highly dependent on the nature of the leaving group (the substituted phenol). Studies comparing bis(2,4,6-trichlorophenyl) oxalate (TCPO) and bis(2,4-dinitrophenyl) oxalate (DNPO) show that the electronic properties of the phenyl substituents cause significant kinetic differences. DNPO reacts rapidly with hydrogen peroxide to produce bright, immediate chemiluminescence, whereas TCPO's reaction is slower and often requires a catalyst. CPPO, with its specific 2,4,5-trichloro-6-carbopentoxy substitution, provides a distinct kinetic profile, making it suitable for applications where a controlled and sustained light output is required, rather than the rapid flash of a more reactive ester like DNPO.
| Evidence Dimension | Reaction Rate / Light Decay Profile |
| Target Compound Data | Possesses a kinetic profile determined by the 2,4,5-trichloro-6-carbopentoxyphenyl leaving group. |
| Comparator Or Baseline | DNPO: Reacts rapidly for a bright, brief emission. TCPO: Reacts more slowly, often requiring catalysis for observable emission. |
| Quantified Difference | Qualitatively different; DNPO provides a fast flash while TCPO provides a slower, more sustained glow. The use of catalysts like imidazole versus sodium salicylate with TCPO can also dramatically alter decay rates. |
| Conditions | Reaction with hydrogen peroxide in an organic solvent (e.g., ethyl acetate) with a fluorophore. |
This allows for precise selection of the oxalate ester based on whether the application requires a rapid, high-intensity signal (e.g., flash-based assays) or a long-duration, stable glow (e.g., safety light sticks).
CPPO is a foundational component for commercial light sticks and emergency lighting. Its specific kinetic profile allows for a sustained, long-lasting glow rather than a brief flash. Its enhanced solubility in standard phthalate solvents facilitates the production of stable, two-part formulations that can be stored for long periods before activation, making it a reliable choice for safety and novelty lighting applications.
The peroxyoxalate reaction is one of the most sensitive detection methods used in analytical chemistry, particularly for liquid chromatography. The controlled kinetics and high efficiency of CPPO-based systems allow for the precise quantification of hydrogen peroxide or fluorescently-labeled analytes. Its solubility profile is advantageous for preparing robust, non-aqueous reagents for flow-injection systems and other automated analytical platforms.
Irritant